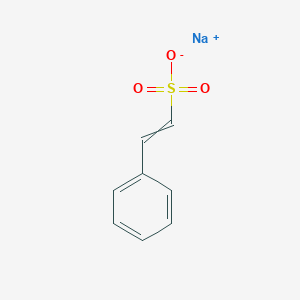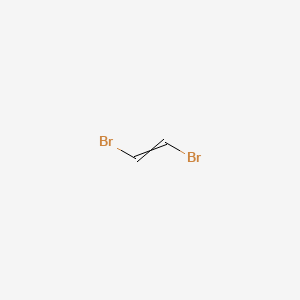
sodium;2-phenylethenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;2-phenylethenesulfonate” is known as Argatroban. It is a small molecule anticoagulant and direct thrombin inhibitor. Argatroban is prominently used in research focused on its role as a direct thrombin inhibitor, making it valuable in studies aimed at understanding the regulation of coagulation pathways and thrombin’s role in clot formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Argatroban is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic compounds. The synthetic route typically involves the protection and deprotection of functional groups, peptide bond formation, and purification steps to obtain the final product with high purity .
Industrial Production Methods
Industrial production of Argatroban involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Argatroban undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving Argatroban include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of Argatroban, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Argatroban has a wide range of scientific research applications, including:
Mecanismo De Acción
Argatroban exerts its effects by directly inhibiting thrombin, an enzyme involved in the coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition reduces the risk of clot formation and is particularly useful in conditions where excessive clotting is a concern .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Argatroban include:
Dabigatran: Another direct thrombin inhibitor used as an anticoagulant.
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor.
Hirudin: A naturally occurring peptide with potent thrombin inhibitory activity.
Uniqueness of Argatroban
Argatroban is unique due to its specific binding to thrombin and its ability to inhibit thrombin activity without requiring activation by other enzymes. This makes it a valuable tool in both research and clinical settings for managing thrombotic disorders .
Propiedades
IUPAC Name |
sodium;2-phenylethenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCGMVDMOKPCSQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














